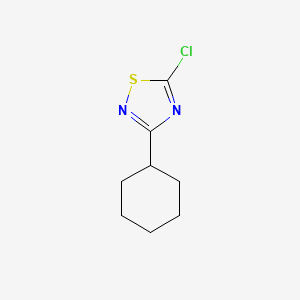

5-Chloro-3-cyclohexyl-1,2,4-thiadiazole

Description

General Overview of Thiadiazole Chemistry and Significance in Organic Synthesis

Thiadiazoles are a class of five-membered aromatic heterocyclic compounds that contain one sulfur and two nitrogen atoms within the ring. isres.orgresearchgate.net Their structure allows for four constitutional isomers depending on the relative positions of the heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.org These heterocycles are of considerable interest in organic synthesis and medicinal chemistry due to their diverse applications. utq.edu.iq

The significance of the thiadiazole scaffold is underscored by its presence in a multitude of biologically active molecules. Compounds incorporating this ring system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. isres.org Beyond pharmaceuticals, thiadiazole derivatives are utilized in agricultural chemistry as pesticides and in materials science for applications such as corrosion inhibitors and as ligands in coordination chemistry. isres.org Their unique electronic and chemical properties also make them valuable building blocks in the synthesis of more complex molecular architectures. utq.edu.iq

Table 1: Isomers of Thiadiazole

| Isomer | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,2,3-Thiadiazole | C₂H₂N₂S | Often used in the synthesis of other heterocyclic systems through ring-cleavage reactions. mdpi.com |

| 1,2,4-Thiadiazole | C₂H₂N₂S | A stable aromatic ring, widely explored in medicinal chemistry as a versatile pharmacophore. isres.org |

| 1,2,5-Thiadiazole | C₂H₂N₂S | Known for its electron-withdrawing nature and use in materials science. |

| 1,3,4-Thiadiazole | C₂H₂N₂S | Extensively studied for its broad range of biological activities and as a bioisostere of pyrimidine (B1678525). researchgate.netmdpi.com |

Specific Focus on 1,2,4-Thiadiazole Ring Systems in Heterocyclic Chemistry

Among the four isomers, the 1,2,4-thiadiazole ring system is a prominent and extensively studied scaffold in heterocyclic chemistry. isres.org Its aromatic nature confers general stability to the ring. isres.org The reactivity of the 1,2,4-thiadiazole core is well-characterized; the carbon atom at the 5-position is particularly susceptible to nucleophilic substitution, especially when substituted with a good leaving group like a halogen. isres.org Conversely, the ring system exhibits very low reactivity towards electrophilic substitution. isres.org

The synthesis of 1,2,4-thiadiazole derivatives can be achieved through various established methods. Common synthetic routes include the oxidative dimerization of thioamides, multicomponent reactions, and [3+2] cycloaddition reactions. isres.org These methods allow for the creation of a diverse library of 3,5-disubstituted 1,2,4-thiadiazoles, which are crucial for structure-activity relationship (SAR) studies in drug discovery. The versatility and synthetic accessibility of the 1,2,4-thiadiazole core have cemented its status as a privileged structure in the development of new chemical entities.

Structural Context of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole within Contemporary Heterocyclic Research

This compound is a specific derivative within the broad class of 3,5-disubstituted 1,2,4-thiadiazoles. Its structure is defined by a central 1,2,4-thiadiazole ring with a cyclohexyl group attached at the 3-position and a chlorine atom at the 5-position. While detailed research findings on this exact molecule are not extensively published, its structural features place it firmly within the context of contemporary heterocyclic and medicinal chemistry research.

The key to its significance lies in its substituents. The chlorine atom at the 5-position is a particularly important feature. As previously noted, this position is the most reactive site for nucleophilic substitution on the 1,2,4-thiadiazole ring. isres.org This makes 5-chloro-1,2,4-thiadiazoles, including the cyclohexyl derivative, valuable synthetic intermediates. The chloro group can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), providing a straightforward pathway to a wide range of other 5-substituted derivatives for biological screening and optimization. isres.orgnih.gov

The cyclohexyl group at the 3-position is a non-aromatic, bulky, and lipophilic substituent. In medicinal chemistry, the introduction of such groups can significantly influence a molecule's physicochemical properties, such as its solubility, membrane permeability, and metabolic stability. The steric bulk of the cyclohexyl ring can also dictate the molecule's binding orientation within a biological target. The exploration of various alkyl and cycloalkyl groups at this position is a common strategy in the design of new therapeutic agents.

Table 2: Physicochemical Properties of a Structurally Related Compound Below are the computed properties for 5-Chloro-3-methyl-1,2,4-thiadiazole, a simpler analogue that illustrates the general characteristics of this compound class.

| Property | Value |

| Molecular Formula | C₃H₃ClN₂S |

| Molecular Weight | 134.59 g/mol |

| IUPAC Name | 5-chloro-3-methyl-1,2,4-thiadiazole |

| CAS Number | 21734-85-0 |

| Data sourced from PubChem CID 12919159. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-cyclohexyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQXHZULWITISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 3 Cyclohexyl 1,2,4 Thiadiazole

Cyclization Reactions for 1,2,4-Thiadiazole (B1232254) Ring Formation

The formation of the 1,2,4-thiadiazole ring is the cornerstone of the synthesis. This can be achieved through various cyclization strategies, including the reaction of amidine precursors with sulfur reagents or the oxidative dimerization of thioamides.

Reaction of Chlorinated Acetamidine with Sulfur Sources

One potential pathway to forming a 5-chloro-1,2,4-thiadiazole (B1348767) involves the reaction of a suitable amidine precursor with a sulfur-transfer reagent that also provides the chlorine atom. For the target molecule, this would hypothetically start from cyclohexanecarboximidamide (B1217685). This amidine could then react with a reagent like trichloromethanesulfenyl chloride (Cl3CSCl). This method has been applied to prepare analogous compounds such as 5-chloro-3-phenyl-1,2,4-thiadiazole. isres.org The reaction proceeds via an initial S-N bond formation followed by cyclization and elimination to yield the stable aromatic thiadiazole ring.

Oxidative Dimerization of Thioamides for 1,2,4-Thiadiazole Synthesis

A widely employed and efficient method for creating symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. isres.org To synthesize a 3,5-dicyclohexyl-1,2,4-thiadiazole, which could be a precursor to the target molecule, cyclohexanecarbothioamide (B2577165) would be used as the starting material. This process involves the oxidation of two molecules of the thioamide, which then couple and cyclize to form the thiadiazole ring. researchgate.net

A diverse array of oxidizing agents has been successfully utilized for this transformation, highlighting the versatility of the method. researchgate.netresearchgate.netcolab.ws The choice of oxidant can influence reaction conditions and yields.

Table 1: Oxidizing Agents for Thioamide Dimerization

| Oxidizing Agent | Typical Conditions | Reference |

| o-Iodoxybenzoic acid (IBX) / TEAB | Acetonitrile, Room Temperature | researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature | colab.ws |

| Oxone | Aqueous or Biphasic Media | researchgate.net |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Dichloroethane, Room Temperature | researchgate.net |

| Vanadium Haloperoxidases (Enzymatic) | Aqueous Buffer, H₂O₂, KBr | acs.orgnih.gov |

| Molecular Iodine (I₂) | Various Solvents | rsc.org |

This dimerization would yield 3,5-dicyclohexyl-1,2,4-thiadiazole. Subsequent functionalization would be required to introduce the chlorine atom at the 5-position, which presents significant synthetic challenges regarding selectivity. Therefore, this route is more suited for symmetrical thiadiazoles.

Functional Group Interconversion and Substitution Strategies on the Thiadiazole Core

Once the thiadiazole ring is formed, subsequent reactions can be used to modify the substituents to achieve the final target structure.

Nucleophilic Substitution of the Chlorine Atom

The 1,2,4-thiadiazole ring is electron-deficient, which makes the carbon atoms susceptible to nucleophilic attack. nih.gov The 5-position is particularly reactive, and a halogen at this position, such as chlorine, acts as an effective leaving group. isres.org This reactivity allows for the chlorine atom in 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole to be displaced by a variety of nucleophiles. This is a powerful strategy for diversifying the 1,2,4-thiadiazole scaffold. isres.org

The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The success and rate of the substitution are dependent on the strength of the nucleophile and the reaction conditions.

Table 2: Examples of Nucleophilic Substitution on 5-Chloro-1,2,4-thiadiazoles

| Nucleophile | Product Functional Group | Reference |

| Amines (R-NH₂) | 5-Amino-1,2,4-thiadiazole | nih.gov |

| Alcohols/Alkoxides (R-OH/R-O⁻) | 5-Alkoxy-1,2,4-thiadiazole | isres.org |

| Thiols/Thiolates (R-SH/R-S⁻) | 5-Thioether-1,2,4-thiadiazole | isres.org |

| Azides (N₃⁻) | 5-Azido-1,2,4-thiadiazole | nih.gov |

Methodologies for Introducing the Cyclohexyl Moiety

The introduction of the cyclohexyl group is most strategically accomplished by using a precursor that already contains this moiety. For instance, in the oxidative dimerization method, cyclohexanecarbothioamide would be the starting material. colab.ws Similarly, for the cyclization route involving an amidine, cyclohexanecarboximidamide would be the necessary precursor.

Synthesizing the thiadiazole core first and then attempting to add the cyclohexyl group via reactions like Friedel-Crafts alkylation is generally not feasible for this heterocyclic system due to the ring's deactivation towards electrophilic substitution. isres.org Therefore, incorporating the cyclohexyl group from the start is the most efficient and common strategy. This is exemplified in syntheses where various alkyl and aryl thioamides are used to produce the corresponding 3,5-disubstituted 1,2,4-thiadiazoles. acs.org

Advanced Synthetic Routes and Precursors for 1,2,4-Thiadiazoles

Modern organic synthesis has produced several advanced methods for constructing the 1,2,4-thiadiazole ring, often featuring milder conditions, higher efficiency, and novel precursors. These methods could be adapted for the synthesis of this compound.

One such advanced method involves the iodine-mediated oxidative cyclization of N-imidoylthioureas. researchgate.net This approach allows for the formation of 3,5-disubstituted 1,2,4-thiadiazoles under metal-free conditions. organic-chemistry.org Another innovative strategy uses enzymatic catalysis, where vanadium-dependent haloperoxidases enable the oxidative dimerization of thioamides in an environmentally benign manner. acs.orgnih.gov This biocatalytic method uses hydrogen peroxide as the terminal oxidant and can operate in aqueous systems. nih.gov

Furthermore, electro-oxidative methods have been developed for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, providing access to 3-substituted 5-amino-1,2,4-thiadiazoles without the need for chemical oxidants. organic-chemistry.org While these methods may not directly yield the 5-chloro- target, the resulting 5-amino-thiadiazole could potentially be converted to the 5-chloro- derivative via a Sandmeyer-type reaction.

Approaches Involving 1,2,3-Dithiazolium Salts and Related Systems

The synthesis of 1,2,4-thiadiazoles from 1,2,3-dithiazolium salts represents a sophisticated approach that leverages the high reactivity of these cationic heterocyclic systems. A prominent precursor in this class is 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. organic-chemistry.orgmdpi.com These salts serve as electrophilic synthons that can react with various nucleophiles, leading to ring transformation reactions. organic-chemistry.orgencyclopedia.pub While the direct conversion of 1,2,3-dithiazolium salts typically yields 1,2,5-thiadiazoles upon reaction with amines, a plausible pathway to the 1,2,4-thiadiazole isomer can be proposed through a carefully selected nucleophile and reaction sequence. chemicalbook.comnih.gov

A hypothetical route to this compound involves the reaction of a 4-chloro-1,2,3-dithiazolium salt with cyclohexanecarboximidamide (cyclohexylamidine). The reaction is believed to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

The proposed mechanism unfolds as follows:

Nucleophilic Attack: The amidine nitrogen of cyclohexanecarboximidamide attacks the electrophilic C5 position of the 4-chloro-1,2,3-dithiazolium salt.

Ring Opening: This initial addition leads to the cleavage of the weak S-S bond within the dithiazole ring, forming a reactive, linear disulfide intermediate.

Recyclization: An intramolecular nucleophilic attack by the second nitrogen atom of the original amidine moiety onto a sulfur-containing electrophilic center of the intermediate occurs.

Rearomatization: Subsequent elimination of a sulfur-containing species (such as hydrogen sulfide) and a chloride ion leads to the formation of the stable, aromatic 1,2,4-thiadiazole ring.

This pathway provides a versatile method for constructing the 3,5-disubstituted 1,2,4-thiadiazole core, where the substituent at the 3-position is derived from the amidine used.

| Step | Reactant 1 | Reactant 2 | Key Process | Intermediate/Product |

| 1 | 4,5-Dichloro-1,2,3-dithiazolium chloride | Cyclohexanecarboximidamide | Nucleophilic Addition | Acyclic disulfide adduct |

| 2 | Acyclic disulfide adduct | - | Intramolecular Cyclization & Elimination | This compound |

Derivatization Pathways from Thiosemicarbazide (B42300) and Related Thiosemicarbazide Derivatives

Thiosemicarbazide and its derivatives are widely utilized and versatile building blocks in heterocyclic synthesis, commonly leading to 1,3,4-thiadiazoles or 1,2,4-triazoles depending on the cyclization conditions. nih.govptfarm.pl However, specific synthetic strategies allow for their conversion into the 1,2,4-thiadiazole isomeric system. This approach typically involves an oxidative cyclization of a thioacylamidine or an imidoyl thiourea (B124793) intermediate, which can be prepared from a corresponding thiosemicarbazide derivative. organic-chemistry.orgpsu.edu

A viable multi-step synthesis for this compound starting from thiosemicarbazide can be outlined as follows:

Formation of an N-Acylthiosemicarbazide: Cyclohexanecarboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form 1-(cyclohexanecarbonyl)thiosemicarbazide. mdpi.com

Oxidative Cyclization: This intermediate undergoes an intramolecular oxidative S-N bond formation. This key step can be mediated by various oxidizing agents such as iodine or phenyliodine(III) bis(trifluoroacetate). organic-chemistry.orgnih.gov This cyclization results in the formation of 3-cyclohexyl-5-amino-1,2,4-thiadiazole. The reaction proceeds by forming a bond between the sulfur atom and the terminal nitrogen of the acylhydrazone moiety.

Conversion of Amino to Chloro Group: The final step is the conversion of the 5-amino group to the target 5-chloro substituent. This transformation is classically achieved via a Sandmeyer-type reaction. The 5-amino-1,2,4-thiadiazole is first treated with sodium nitrite (B80452) in a strong acid (e.g., hydrochloric acid) at low temperatures to form an unstable diazonium salt. The subsequent decomposition of this salt in the presence of a copper(I) chloride catalyst yields the final product, this compound.

An alternative strategy involves the direct formation of the 5-chloro-1,2,4-thiadiazole ring by reacting a suitable amidine with a sulfenyl chloride, bypassing the need for the amino intermediate and subsequent diazotization. google.com

| Step | Starting Material | Reagent(s) | Key Process | Product |

| 1 | Cyclohexanecarboxylic acid + Thiosemicarbazide | POCl₃ or other dehydrating agent | Acylation | 1-(Cyclohexanecarbonyl)thiosemicarbazide |

| 2 | 1-(Cyclohexanecarbonyl)thiosemicarbazide | I₂ or PIFA | Oxidative S-N Cyclization | 3-Cyclohexyl-5-amino-1,2,4-thiadiazole |

| 3 | 3-Cyclohexyl-5-amino-1,2,4-thiadiazole | 1. NaNO₂, HCl2. CuCl | Sandmeyer Reaction | This compound |

Chemical Reactivity and Mechanistic Studies of 5 Chloro 3 Cyclohexyl 1,2,4 Thiadiazole

Reactivity Profiles Governed by the Chlorine Atom and the Thiadiazole Ring System

The 1,2,4-thiadiazole (B1232254) ring system is generally stable due to its aromatic character. isres.org This five-membered heterocycle, containing one sulfur and two nitrogen atoms, exhibits significant resistance to acids, alkalis, and common oxidizing or reducing agents, particularly when substituted at the 3- and 5-positions. isres.org The presence of two electronegative nitrogen atoms in the ring, however, renders the carbon atoms electron-deficient. nih.gov

This inherent electron deficiency is most pronounced at the 5-position, which is further activated by the inductive electron-withdrawing effect of the chlorine atom. Consequently, the C5 carbon becomes a highly electrophilic center, making it the most reactive site on the molecule for nucleophilic attack. isres.org The primary reactivity profile of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole is therefore dominated by the facile displacement of the C5 chlorine atom by a wide range of nucleophiles. isres.orgnih.gov In contrast, electrophilic substitution reactions on the 1,2,4-thiadiazole ring are very limited and occur with difficulty. isres.org

Nucleophilic Attack and Displacement Pathways at the Chlorinated Position

The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is an excellent leaving group, readily displaced by various nucleophiles. nih.gov This nucleophilic substitution is the most significant reaction pathway for this class of compounds. isres.org The reaction proceeds via an attack of the nucleophile on the electrophilic C5 carbon, leading to the formation of a new bond and the expulsion of the chloride ion.

This reactivity allows for the efficient synthesis and derivatization of the 1,2,4-thiadiazole scaffold. isres.org A diverse array of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to create a library of substituted thiadiazoles. For instance, halogenated 1,3,4-thiadiazoles, which exhibit similar reactivity, react readily with nucleophiles to yield a series of 5-substituted derivatives. nih.gov The plausible mechanism involves the nucleophilic displacement of the chlorine atom by the attacking species, often catalyzed by a base. acs.org

The following table summarizes typical nucleophilic substitution reactions on the closely related 5-chloro-1,3,4-thiadiazole scaffold, which are analogous to the expected reactivity of this compound.

| Nucleophile | Reagents and Conditions | Product Type | Yield (%) |

| Secondary Amines | TEA, dry benzene, reflux 16–20 h | 5-Amino-1,3,4-thiadiazole derivative | 61–89% nih.gov |

| Pyridine | Dry pyridine, reflux 6 h | 5-Pyridinium-1,3,4-thiadiazole derivative | 81% nih.gov |

| Thiolate Anion | Generated from thiol and DABCO | 5-Thioether-1,3,4-thiadiazole derivative | Not specified acs.org |

| Thiourea (B124793) derivatives | Anhydrous sodium acetate, absolute ethanol, reflux 4–5 h | 5-Aminothiazole-substituted-1,3,4-thiadiazole | 50–56% nih.gov |

Intramolecular Cyclization and Ring-Opening Reactions of the Thiadiazole Moiety

The formation of the 1,2,4-thiadiazole ring itself is achieved through various intramolecular cyclization reactions. nih.govacs.org A common method involves the oxidative dimerization of thioamides, which proceeds through the formation of an intermediate that undergoes an oxidation- or halogenation-induced cyclization to generate the desired 1,2,4-thiadiazole. nih.govacs.org Mechanistic studies suggest that these reactions can proceed through two distinct enzyme-mediated sulfur halogenation events that are critical for the heterocycle's formation. nih.govacs.org Another pathway involves the intramolecular oxidative S-N bond formation of imidoyl thioureas. organic-chemistry.org

While the 1,2,4-thiadiazole ring is generally stable, ring-opening reactions can occur under specific conditions, often as part of a rearrangement process. For instance, certain substituted thiadiazoles can undergo rearrangement through a ring-opening intermediate, followed by ring closure to form a different heterocyclic system. nih.gov The cyclization of thiosemicarbazide (B42300) derivatives can lead to either 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) derivatives, depending on whether the reaction is conducted in an alkaline or acidic medium, respectively, highlighting the influence of reaction conditions on the stability and transformation of related heterocyclic systems. ptfarm.plmdpi.com

Exploration of Skeletal Rearrangements and Transformation Pathways in Thiadiazole Systems

Skeletal rearrangements provide pathways for transforming the thiadiazole core into other heterocyclic structures. While specific studies on this compound are not available, related systems demonstrate this reactivity. For example, various 2-chloro and 2-amino substituted 1,3,4-thiadiazoles have been shown to undergo rearrangement. nih.gov This transformation proceeds by a ring-opening mechanism to form an intermediate, which then undergoes ring closure to yield a 4N-substituted 1,3,4-thiadiazole-5(1)-thione. nih.gov This type of rearrangement highlights the potential for the thiadiazole skeleton to be synthetically manipulated into other valuable chemical scaffolds. The specific pathways and products of such rearrangements are highly dependent on the substituents present on the thiadiazole ring and the reaction conditions employed.

Structural Elucidation and Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole, the signals would correspond to the protons of the cyclohexyl group. The proton on the carbon atom directly attached to the thiadiazole ring (the methine proton) is expected to appear as a multiplet at a downfield chemical shift compared to the other cyclohexyl protons, due to the deshielding effect of the adjacent heterocyclic ring. The remaining ten protons on the five methylene (B1212753) (CH₂) groups of the cyclohexyl ring would likely appear as a series of complex, overlapping multiplets in the upfield, aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment (1H for the methine, 10H for the methylenes).

Table 1: Expected ¹H NMR Signals for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Cyclohexyl CH (attached to thiadiazole) | Downfield (aliphatic region) | Multiplet |

| Cyclohexyl CH₂ | Upfield (aliphatic region) | Complex multiplets |

Note: Specific experimental chemical shift values and coupling constants for this compound are not available in the searched literature.

A ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, a total of eight distinct carbon signals would be anticipated, assuming the cyclohexyl ring is conformationally mobile and its carbons are chemically distinct. Two signals would be present in the downfield region, corresponding to the two carbon atoms of the 1,2,4-thiadiazole (B1232254) ring (C3 and C5). The C3 carbon, bonded to the cyclohexyl group, and the C5 carbon, bonded to the chlorine atom, would have characteristic chemical shifts influenced by these substituents. The remaining six signals in the upfield, aliphatic region would correspond to the one methine (CH) and five methylene (CH₂) carbons of the cyclohexyl ring.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 (Thiadiazole) | Downfield |

| C5 (Thiadiazole) | Downfield |

| CH (Cyclohexyl) | Upfield (aliphatic) |

| CH₂ (Cyclohexyl) | Upfield (aliphatic) |

Note: Specific experimental chemical shift values for this compound are not available in the searched literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexyl ring, typically appearing just below 3000 cm⁻¹. The spectrum would also feature characteristic stretching vibrations for the C=N and C-N bonds within the thiadiazole ring. A C-Cl stretching vibration would be expected in the fingerprint region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (cyclohexyl) | Stretch | ~2850-2960 |

| C=N (thiadiazole) | Stretch | Fingerprint Region (~1500-1650) |

| C-Cl | Stretch | Fingerprint Region (~600-800) |

Note: A specific experimental IR spectrum for this compound was not found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₁₁ClN₂S, corresponding to a calculated monoisotopic mass of approximately 202.03 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in two molecular ion peaks: [M]⁺ at m/z ~202 and [M+2]⁺ at m/z ~204, with a relative intensity ratio of about 3:1. Common fragmentation patterns could include the loss of the cyclohexyl group or the chlorine atom.

Table 4: Calculated Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClN₂S |

| Monoisotopic Mass | 202.0307 g/mol |

| Expected [M]⁺ Peak (for ³⁵Cl) | ~202 |

| Expected [M+2]⁺ Peak (for ³⁷Cl) | ~204 |

| Expected [M]⁺:[M+2]⁺ Ratio | ~3:1 |

Note: This data is calculated. No experimental mass spectrum for this compound was found in the searched literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles for the entire molecule, including the planarity of the thiadiazole ring and the conformation (e.g., chair conformation) of the cyclohexyl ring. nih.gov It would also reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces. A search of crystallographic databases did not yield a solved crystal structure for this specific compound.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Molecular Modeling of 5 Chloro 3 Cyclohexyl 1,2,4 Thiadiazole and Its Analogs

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical reactivity of heterocyclic compounds like 1,2,4-thiadiazoles. The 1,2,4-thiadiazole (B1232254) ring is an aromatic, five-membered heterocycle containing one sulfur and two nitrogen atoms. chemicalbook.comisres.org While it is considered a π-excessive heterocycle, the carbon atoms, particularly at the C5 position, exhibit low electron density due to the presence of two pyridine-like nitrogen atoms. chemicalbook.com This makes the C5 position susceptible to nucleophilic attack, a key factor in its chemical behavior. chemicalbook.comisres.org

Computational methods, such as Density Functional Theory (DFT), are employed to determine various electronic properties. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive. For instance, studies on thiadiazole-triazole hybrids have shown HOMO-LUMO energy gaps in the range of 1.64–1.99 eV, indicating significant reactivity. researchgate.net These calculations help in understanding the regions of a molecule that are likely to engage in chemical reactions.

Table 1: Calculated Electronic Properties of Representative Thiadiazole Analogs Note: Data is generalized from studies on various thiadiazole analogs, not specifically 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole.

| Parameter | Description | Typical Findings for 1,2,4-Thiadiazole Scaffold |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Influenced by substituents on the thiadiazole ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Lower energy indicates higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Smaller gaps (e.g., < 2 eV) suggest higher reactivity. researchgate.net |

| Electron Density at C5 | The concentration of electrons at the 5th carbon position of the ring. | Calculated to be the lowest among the ring atoms, making it the primary site for nucleophilic substitution. chemicalbook.com |

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. For thiadiazole analogs, docking studies have been performed against a wide range of therapeutic targets, including enzymes and G-protein coupled receptors. nih.govnih.govnih.gov

These simulations provide detailed information on the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-receptor complex. nih.gov The strength of these interactions is quantified by a docking score, usually expressed in kcal/mol, which estimates the binding affinity. nih.gov A lower (more negative) docking score generally indicates a more favorable binding interaction.

For example, a study on N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, an antagonist for the human adenosine A3 receptor, revealed that the carbonyl group of the ligand formed a critical hydrogen bond with the amino acid residue Q167 in the receptor's binding pocket. nih.gov In another study, 1,3,4-thiadiazole (B1197879) derivatives designed as dihydrofolate reductase (DHFR) inhibitors showed key hydrogen bond and arene-arene interactions with Ser59 and Phe31 residues, respectively. nih.gov

Table 2: Examples of Molecular Docking Studies on Thiadiazole Analogs

| Thiadiazole Analog Class | Biological Target | Reported Binding Affinity (Docking Score / Ki) | Key Interacting Residues |

|---|---|---|---|

| 1,2,4-Thiadiazole derivatives | Human Adenosine A3 Receptor | Ki = 0.79 nM nih.gov | Q167 nih.gov |

| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles | Cyclooxygenase (COX-2) | - | - |

| 1,3,4-Thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | IC50 = 0.04 - 1.00 µM nih.gov | Phe31, Ser59 nih.gov |

| Imidazo[2,1-b]thiazole linked Thiadiazoles | Glypican-3 protein (GPC-3) | -8.6 kcal/mol nih.gov | PHE398, TYR408 nih.gov |

| 1,3,4-Thiadiazole-based thiazoles | Quinone oxidoreductase 2 (NQO2) | - | - |

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters for Thiadiazole Scaffolds

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. japtronline.com These predictions are vital for filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

Lipinski's Rule of Five is a widely used guideline to evaluate the "drug-likeness" of a chemical compound and its potential for good oral bioavailability. wikipedia.org The rule establishes four simple physicochemical parameter cutoffs for an orally active drug:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Compounds that comply with these rules are more likely to be membrane permeable and easily absorbed. nih.gov Numerous studies on various thiadiazole derivatives have shown that many compounds within this class adhere to Lipinski's rule, suggesting they possess favorable physicochemical properties for oral administration. nih.govnih.gov

Table 3: Lipinski's Rule of Five Analysis for Representative Thiadiazole Scaffolds Note: Values are representative examples from computational studies on various thiadiazole derivatives.

| Compound Class | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Rule of Five Violations |

|---|---|---|---|---|---|

| Substituted 2-amino-1,3,4-thiadiazoles | 256 - 445 nih.gov | < 5 nih.gov | ≤ 2 | ≤ 6 | 0 nih.gov |

| Thiazolo[3,2-b] nih.govnih.govnih.govtriazoles | ~300 - 500 | 2.22 - 4.98 nih.gov | ≤ 2 nih.gov | ≤ 8 nih.gov | 0 nih.gov |

| Imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles | ~300 - 480 | 2.01 - 4.77 nih.gov | ≤ 1 nih.gov | ≤ 8 nih.gov | 0 nih.gov |

Beyond Lipinski's rule, computational tools can predict a range of specific pharmacokinetic properties. These include parameters like aqueous solubility (LogS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes. nih.govbiointerfaceresearch.com For instance, ADMET studies on 1,3,4-thiadiazole derivatives have shown acceptable predicted absorption properties, often in the range of 80-98%. nih.gov Similarly, studies on thiazolo[3,2-b] nih.govnih.govnih.govtriazole and imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives predicted good gastrointestinal absorption. nih.gov These predictions are crucial for prioritizing compounds with the highest potential for becoming effective oral drugs.

Table 4: Predicted Pharmacokinetic Properties of Thiadiazole Analogs

| Pharmacokinetic Parameter | Description | Predicted Outcome for Thiadiazole Scaffolds |

|---|---|---|

| Human Oral Absorption (%) | The percentage of the drug absorbed from the gut into the bloodstream. | Generally predicted to be high (e.g., >80%). nih.gov |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water; affects absorption. | Variable, depending on substituents. biointerfaceresearch.com |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Generally predicted to be low for many analogs, which can be desirable to avoid CNS side effects. |

| Topological Polar Surface Area (TPSA) | A descriptor related to drug transport properties, including intestinal absorption and BBB penetration. | Often within the acceptable range for good oral bioavailability (≤140 Ų). nih.gov |

Referenced Compounds

Research on Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole Analogs and Related Thiadiazole Derivatives

The design of analogs of this compound and other thiadiazole derivatives is often guided by the goal of enhancing specific pharmacological activities. Thiadiazoles, five-membered heterocyclic rings containing sulfur and nitrogen atoms, are recognized as important pharmacophores due to their diverse biological activities. researchgate.net The 1,2,4-thiadiazole (B1232254) isomer, in particular, is a key structural component in various bioactive compounds. nih.gov

The synthesis of thiadiazole derivatives can be achieved through various chemical pathways. A common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acylation of a thiosemicarbazide (B42300) followed by a dehydration step using reagents like sulfuric acid or polyphosphoric acid. nih.gov Another route proceeds directly from cyclizing thiosemicarbazide with reagents such as acetyl chloride. nih.gov For instance, 1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane has been synthesized from 1,1-cyclopropane dicarboxylic acid and thiosemicarbazide using phosphorous oxychloride. nih.gov

More complex, multi-step syntheses are employed to create libraries of derivatives for biological screening. For example, a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives tethered to other heterocyclic rings like 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) have been synthesized starting from 2,5-dimercapto-1,3,4-thiadiazole. mdpi.com The synthesis of nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazole derivatives has also been reported as part of efforts to develop potent kinase inhibitors. nih.gov These synthetic strategies allow for the introduction of diverse substituents at various positions on the thiadiazole ring, enabling detailed exploration of structure-activity relationships.

Systematic Structure-Activity Relationship (SAR) Investigations of Thiadiazole Derivatives

Systematic Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiadiazole scaffolds. These investigations involve synthesizing a series of related compounds with methodical variations in their chemical structure and evaluating how these changes affect their biological activity. The goal is to identify the chemical moieties and structural features that are essential for efficacy and selectivity. researchgate.net

Influence of Specific Substituents on Thiadiazole Ring Activity (e.g., halogen, cyclohexyl)

The nature and position of substituents on the thiadiazole ring profoundly influence the biological activity of the resulting compounds.

Halogen Substituents: The introduction of halogen atoms, such as chlorine (Cl), bromine (Br), and fluorine (F), is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. In the context of thiadiazole derivatives, halogens have been shown to significantly impact activity.

For example, in a series of 1,2,4-thiadiazole-1,2,4-triazole analogs evaluated for anticancer activity, a derivative with a 4-chloro substituent on a phenyl ring (compound 8g ) demonstrated notable activity against several cancer cell lines. nih.gov Another study on thioacetanilide-based 1,2,3-thiadiazole (B1210528) derivatives found that substitution on a phenyl ring with a 2,4-dibromo pattern significantly enhanced anti-HIV potential, with the order of antiviral strength being 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com The addition of a second chlorine atom to one compound's structure was reported to nearly double its cytotoxic activity, highlighting the positive impact of halogenation. mdpi.com

Cyclohexyl and Other Bulky Substituents: While specific SAR data for a cyclohexyl group at the C-3 position of a 5-chloro-1,2,4-thiadiazole (B1348767) is not extensively detailed in the provided literature, general principles regarding steric factors can be considered. The introduction of bulky groups can influence how a molecule fits into a biological target's binding site. In some cases, increasing the size of a substituent can enhance activity. For instance, replacing smaller phenyl and methyl groups with a larger ethyl group in certain thiadiazole analogs was found to significantly potentiate their cytotoxic activities, suggesting a steric factor in their mechanism of action. mdpi.com Conversely, in other series, bulkier substituents have resulted in reduced activity. acs.org The cyclohexyl group, as a bulky, lipophilic moiety, would be expected to significantly influence the compound's interaction with biological targets and its pharmacokinetic properties.

The following table summarizes the effect of different substituents on the anticancer activity of a series of 1,2,4-thiadiazole-1,2,4-triazole analogs.

| Compound | Substituent (R) on Phenyl Ring | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. DU145 (Prostate Cancer) |

|---|---|---|---|---|

| 8b | 3,4,5-trimethoxy | 0.10 ± 0.084 | 0.17 ± 0.032 | 0.83 ± 0.091 |

| 8d | 4-methoxy | 1.44 ± 0.17 | 2.10 ± 1.44 | 2.76 ± 1.88 |

| 8e | 4-nitro | 0.23 ± 0.014 | 1.64 ± 0.53 | 0.19 ± 0.011 |

| 8g | 4-chloro | 1.02 ± 0.65 | 1.69 ± 0.13 | 2.13 ± 1.98 |

| 8h | 4-bromo | >50 | >50 | >50 |

Data sourced from a study on 1,2,4-thiadiazole-1,2,4-triazole analogs as anticancer agents. nih.gov

Positional Effects and Isomeric Variations in Biological Activities

The specific arrangement of atoms and substituents within a molecule, known as isomerism, can lead to significant differences in biological activity. In thiadiazole derivatives, both positional isomerism of substituents and isomerism of the heterocyclic ring itself are important considerations in drug design.

Positional Isomerism of Substituents: The location of a substituent on the thiadiazole or an attached ring can be critical for activity. For example, a study on 1,3,4-thiadiazole (B1197879) derivatives found that compounds with a substituent in the para position of a phenyl ring were active against M. tuberculosis, whereas those with the substituent in the meta position were inactive. nih.gov This highlights a strict spatial requirement for the molecule's interaction with its biological target. Similarly, for 1,2,3-thiadiazole derivatives with antiviral properties, it was observed that compounds with para-substituents on a phenyl ring exhibited more cytotoxic potency than the corresponding ortho-substituted derivatives. mdpi.com The electron-withdrawing effect of the related 1,2,4-oxadiazole (B8745197) ring is noted to be more effectively exercised through its C-5 position than its C-3 position, suggesting that substituent placement on the heterocyclic ring itself dictates electronic influence and subsequent biological activity. nih.gov

Isomeric Form of the Thiadiazole Ring: Thiadiazole exists in four different isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Each isomer has a unique arrangement of heteroatoms, leading to different electronic distributions, geometries, and chemical properties. Consequently, the choice of the thiadiazole core is a fundamental aspect of drug design. While all isomers have been investigated, the 1,3,4-thiadiazole and 1,2,4-thiadiazole isomers have been particularly prominent in medicinal chemistry research due to their wide range of pharmacological properties and relative stability. nih.govmdpi.com The development of a series of potent and selective c-Met kinase inhibitors based on a nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comresearchgate.netthiadiazole scaffold underscores the therapeutic utility of specific isomeric frameworks. nih.gov

Advanced Applications in Chemical and Material Science Research

Utilization as Chiral Stationary Phases in High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for the separation of chiral compounds. The development of effective Chiral Stationary Phases (CSPs) is critical for this application. A thorough review of existing scientific literature reveals no specific studies detailing the use of 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole as a chiral stationary phase for HPLC. Research in this area is extensive, with a focus on broader categories of materials.

| CSP Category | Examples | Application |

| Polysaccharide-based | Cellulose and amylose (B160209) derivatives | Widely used for broad enantiomeric recognition |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrins | Separation of enantiomers, diastereomers, and isomers |

| Crown Ether-based | Chiral crown ethers | Resolution of compounds with primary amino groups |

While the specific compound is not documented as a CSP, the field continues to explore novel molecular structures for this purpose.

The separation of enantiomers is a critical task in pharmaceutical development and chemical analysis. While various chiral stationary phases have demonstrated success in resolving a wide array of racemic mixtures, there is no available research data to suggest that this compound has been specifically investigated for its ability to enhance the separation of enantiomers or positional isomers in chiral chromatography.

Role as an Intermediate in the Synthesis of Complex Thiadiazole Derivatives

The synthesis of complex heterocyclic structures often relies on versatile chemical intermediates. The 5-chloro-substituted 1,2,4-thiadiazole (B1232254) core, in general, presents a reactive site for nucleophilic substitution, making it a potentially valuable building block for creating more complex derivatives. The chlorine atom at the 5-position of the 1,2,4-thiadiazole ring is a good leaving group, which can be displaced by various nucleophiles to introduce diverse functional groups.

While the specific use of this compound as an intermediate is not extensively documented in publicly available research, the reactivity of similar 5-chloro-1,2,4-thiadiazoles suggests its potential in this capacity. For instance, the synthesis of bromophenyl-5-chloro-1,2,4-thiadiazoles has been explored as a strategy to introduce further structural diversity into this heterocyclic scaffold. isres.org This suggests a general synthetic utility for 5-chloro-1,2,4-thiadiazoles in building more elaborate molecular architectures.

| Synthetic Strategy | Potential Reactants | Resulting Derivative |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | 5-amino, 5-thio, or 5-alkoxy-3-cyclohexyl-1,2,4-thiadiazoles |

| Cross-Coupling Reactions | Boronic acids, Organostannanes | 5-aryl or 5-alkyl-3-cyclohexyl-1,2,4-thiadiazoles |

Exploring Thiadiazole Scaffolds for the Development of Novel Chemical Entities

The thiadiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry and material science. nih.gov This is due to its unique chemical properties and the wide range of biological activities exhibited by its derivatives. eurekaselect.commdpi.com The 1,2,4-thiadiazole isomer, in particular, is noted for its stability and resemblance to the pyrimidine (B1678525) moiety, a common feature in biologically active molecules. isres.org

Research into thiadiazole scaffolds has uncovered a multitude of potential applications, driven by the diverse pharmacological activities of its derivatives. isres.orgresearchgate.net These activities are often modulated by the nature and position of substituents on the thiadiazole ring.

| Biological Activity of Thiadiazole Derivatives | Therapeutic Area |

| Anticancer | Oncology tandfonline.comnih.govrsc.org |

| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases mdpi.comresearchgate.net |

| Anti-inflammatory | Inflammation-related disorders nih.gov |

| Antiviral | Virology researchgate.net |

| Anticonvulsant | Neurology isres.org |

The exploration of thiadiazole scaffolds is a vibrant area of research, with continuous efforts to synthesize and evaluate new derivatives for a wide array of applications in medicine and materials science. ijraset.comresearchgate.net The structural versatility of the thiadiazole core allows for fine-tuning of its physicochemical and biological properties, making it a highly attractive framework for the design of novel chemical entities. nih.goveurekaselect.com

Biological Activities and Mechanistic Investigations of Thiadiazole Derivatives General Focus with Relevance to the Class

Antimicrobial Research Potential of Thiadiazole Scaffolds

Thiadiazole derivatives are a well-established class of compounds with significant potential in antimicrobial research. nih.gov Their structural framework is a key component in various agents developed to combat microbial infections. mdpi.comnih.gov The biological activity of these compounds is often attributed to the strong aromaticity of the thiadiazole ring, which contributes to high in vivo stability. nih.gov Research has shown that the nature and position of substituents on the thiadiazole nucleus play a crucial role in determining the spectrum and potency of their antimicrobial effects. nih.gov

Thiadiazole scaffolds have been extensively evaluated for their efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. soeagra.com Numerous studies have reported that various substituted 1,3,4-thiadiazoles exhibit moderate to significant antibacterial properties. nih.govresearchgate.net The activity of these derivatives is often compared to standard antibacterial drugs to assess their potential. soeagra.comresearchgate.net For instance, certain 1,3,4-thiadiazole (B1197879) derivatives have shown promising minimum inhibitory concentrations (MIC) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). soeagra.com Fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] nih.govbepls.comsoeagra.comthiadiazoles, have also demonstrated potent antibacterial activities, sometimes exceeding those of commercial agents like Thiodiazole-copper and Bismerthiazol against plant pathogenic bacteria. acs.org

Table 1: Examples of Antibacterial Activity of Thiadiazole Derivatives

| Compound Class | Bacterial Strain | Activity Measurement | Result |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | S. aureus (Gram-positive) | MIC | 25 µg/mL soeagra.com |

| 1,3,4-Thiadiazole Derivatives | E. coli (Gram-negative) | MIC | 25 µg/mL soeagra.com |

| 6-Sulfonyl-1,2,4-triazolo[3,4-b] nih.govbepls.comsoeagra.comthiadiazole Derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 0.74 - 0.97 mg/L acs.org |

| 6-Sulfonyl-1,2,4-triazolo[3,4-b] nih.govbepls.comsoeagra.comthiadiazole Derivatives | Xanthomonas oryzae pv. oryzicola (Xoc) | EC₅₀ | 1.58 - 1.74 mg/L acs.org |

In addition to antibacterial effects, the antifungal potential of thiadiazole derivatives is a significant area of research. nih.govsoeagra.com Studies have demonstrated that certain compounds from this class exhibit notable activity against various fungal strains, with their efficacy being comparable to standard antifungal drugs in some cases. nih.gov For example, specific 1,3,4-thiadiazole derivatives have been tested against Aspergillus niger and Candida albicans, showing promising zones of inhibition and MIC values. soeagra.comsysrevpharm.org The research indicates that, similar to antibacterial activity, the antifungal potency is highly dependent on the chemical groups attached to the core thiadiazole structure. nih.gov

Table 2: Examples of Antifungal Activity of Thiadiazole Derivatives

| Compound Class | Fungal Strain | Activity Measurement | Result |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Aspergillus niger | MIC | 25 µg/mL soeagra.com |

| 1,3,4-Thiadiazole Derivatives | Various Fungal Strains | Zone of Inhibition | Good activity at 0.5 and 1 mg/mL nih.gov |

| Imidazo[2,1-b] nih.govbepls.comsoeagra.comthiadiazole Derivatives | Candida albicans | Antibacterial Activity | Exhibited activity sysrevpharm.org |

Bacterial biofilm formation is a critical factor in the development of persistent and antibiotic-resistant infections. nih.govdergipark.org.tr Thiadiazole derivatives have emerged as promising agents that can interfere with this process. researchgate.net Research has focused on compounds that can either inhibit the initial formation of biofilms or disperse established, mature biofilms. nih.gov Certain novel thiadiazole derivatives have shown a remarkable ability to inhibit biofilm formation by both Gram-positive and Gram-negative pathogens at low concentrations. researchgate.netnih.gov For example, specific 2,6-disubstituted imidazo[2,1-b] nih.govbepls.comsoeagra.comthiadiazole derivatives demonstrated significant biofilm inhibitory concentrations (BIC₅₀) against Staphylococcus aureus strains, affecting the early stages of biofilm development without impacting the viability of the free-floating planktonic bacteria. nih.gov This anti-virulence approach, which targets a bacterial defense mechanism rather than bacterial growth, makes these compounds valuable candidates for further study. nih.gov

Table 3: Biofilm Inhibition by Thiadiazole Derivatives

| Compound Class | Bacterial Strain | Activity Measurement | Result |

|---|---|---|---|

| Thiadiazopyrimidinone Derivative (8j) | S. aureus, P. aeruginosa, C. albicans | BIC₅₀ (Dispersal) | 17 - 40 µg/mL nih.gov |

| Imidazo[2,1-b] nih.govbepls.comsoeagra.comthiadiazole Derivative (9c) | S. aureus ATCC 25923 | BIC₅₀ (Inhibition) | 0.5 µg/mL nih.gov |

| Imidazo[2,1-b] nih.govbepls.comsoeagra.comthiadiazole Derivative (9aa) | S. aureus ATCC 6538 | BIC₅₀ (Inhibition) | 0.3 µg/mL nih.gov |

| Quinazolinone-Thiadiazole Hybrid (3) | P. aeruginosa PAO1 | Biofilm Inhibition | 30.0% dergipark.org.tr |

Anticancer and Cytotoxicity Research of Thiadiazole Analogs

The thiadiazole scaffold is a privileged structure in the design of potential anticancer agents, with numerous derivatives showing significant cytotoxic effects against various cancer cell lines. nih.govbepls.com The ability of these compounds to cross cellular membranes and interact with intracellular targets makes them attractive candidates for oncology research. nih.gov Studies have explored a wide range of thiadiazole isomers and their derivatives, revealing potent antiproliferative activity and highlighting their potential for development into novel cancer therapeutics. nih.govmdpi.com

The cytotoxic potential of thiadiazole derivatives has been extensively documented through in vitro cell-based assays. nih.govmdpi.com A significant number of studies have reported the inhibitory effects of these compounds on the proliferation of various human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (LoVo, HCT-116), and liver (HepG2) cancer cells. mdpi.comresearchgate.netnih.gov The breast cancer cell line MCF-7 has been frequently observed to be particularly sensitive to thiadiazole compounds. mdpi.comnih.gov The potency of these derivatives is often quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth. mdpi.com For many derivatives, these values fall within the low micromolar range, indicating significant anticancer activity that is sometimes comparable or superior to reference drugs. nih.govmdpi.com

Table 4: Examples of Cytotoxic Activity of Thiadiazole Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity Measurement | Result (IC₅₀) |

|---|---|---|---|

| 2,5-Disubstituted 1,3,4-Thiadiazole (22d) | MCF-7 (Breast) | Antiproliferative Activity | 1.52 µM mdpi.comnih.gov |

| 1,2,3-Thiadiazole (B1210528) Derivative (25) | T47D (Breast) | Antitumor Activity | 0.058 µM nih.gov |

| 1,3,4-Thiadiazole Derivative (32a) | MCF-7 (Breast) | Antiproliferative Activity | 3.31 µM mdpi.comnih.gov |

| 1,3,4-Thiadiazole Derivative (ST10) | MCF-7 (Breast) | Cytotoxic Activity | 49.6 µM mdpi.comnih.gov |

| 1,3,4-Thiadiazole Derivative (ST10) | MDA-MB-231 (Breast) | Cytotoxic Activity | 53.4 µM mdpi.comnih.gov |

| Thiadiazole Derivatives | LoVo (Colon) | Cell Viability | Dose-dependent reduction in viability researchgate.net |

The anticancer effects of thiadiazole derivatives are attributed to their interaction with various cellular processes and signaling pathways crucial for cancer cell survival and proliferation. bepls.com One of the proposed mechanisms involves the interference with DNA replication. bepls.com Certain thiadiazole compounds can act as enzyme inhibitors, targeting proteins essential for DNA synthesis and repair, which ultimately impairs the unwinding of DNA and inhibits replication or transcription. bepls.com

Other significant mechanisms of action that have been investigated include:

Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. bepls.commdpi.com This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases, which are crucial executioners of the apoptotic pathway. mdpi.comnih.gov

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating. mdpi.comrsc.org

Enzyme Inhibition: Thiadiazoles have been identified as inhibitors of various enzymes that are overactive in cancer, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and protein kinases like focal adhesion kinase (FAK) and epidermal growth factor receptor (EGFR). nih.govbepls.commdpi.com

Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, interfering with the assembly of tubulin into microtubules. This disruption of the cytoskeleton interferes with mitosis, leading to cell cycle arrest and cell death. bepls.com

Anti-inflammatory Properties of Thiadiazole Compounds

Thiadiazole derivatives have been widely investigated for their potential as anti-inflammatory agents. uran.uaneliti.com Research has shown that these compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2). mdpi.com For instance, certain 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids have demonstrated potent inhibition of both COX-1 (approximately 50%) and COX-2 (approximately 70%), with in vivo activity comparable to the standard drug diclofenac (B195802) in carrageenan-induced paw edema models. mdpi.com

The anti-inflammatory effect of thiadiazole derivatives is often influenced by the nature of the substituents on the thiadiazole core. neliti.com Studies have revealed that compounds with specific substitutions, such as a 2,4-dichlorophenoxyl group, can exhibit dose-dependent anti-inflammatory effects in models of carrageenan and histamine-induced edema, with activity levels comparable to indomethacin. neliti.com Similarly, certain 3-(N-substituted carboxamidoethylthio)-4H-1,2,4-triazoles have shown a significant anti-exudative effect in formalin-induced edema, with inhibition ranging from 25.92% to 44.44%, surpassing that of diclofenac sodium (23.14%). neliti.com The presence of chloro-, nitro-, methyl-, or methoxy- groups in the phenyl substituent plays a role in this activity. neliti.com The broad spectrum of biological activities associated with the thiadiazole nucleus, including anti-inflammatory properties, highlights its potential as a scaffold for the development of new therapeutic agents. nih.govrsc.org

Anticonvulsant Activity Studies of Thiadiazole Derivatives

The thiadiazole scaffold is a constituent of numerous compounds exhibiting a wide range of pharmacological activities, including significant potential as anticonvulsant agents. neliti.comnih.gov Extensive research has been conducted on various thiadiazole derivatives to evaluate their efficacy in controlling seizures.

Screening of these compounds is typically performed using standard animal models, such as the maximal electroshock-induced seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govfrontiersin.org In one study, a series of 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles were evaluated, with all tested compounds showing protection against MES-induced seizures. nih.gov Another study on new substituted 1,2,4-thiadiazoles also demonstrated protection against MES at various doses after intraperitoneal injection in mice. nih.gov

Fused heterocyclic systems incorporating the thiadiazole ring have also shown promise. For example, 6-substituted- neliti.comnih.govnih.govtriazolo[3,4-b] uran.uaneliti.comnih.govthiadiazole derivatives exhibited potent anticonvulsant activity in the MES test. nih.gov The compound 6-(4-chlorophenyl)- neliti.comnih.govnih.govtriazolo[3,4-b] uran.uaneliti.comnih.govthiadiazole emerged as a particularly promising candidate with a favorable median effective dose (ED50) of 23.7 mg/kg and a protective index (PI) of 10.8. nih.gov Further testing of this compound against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline (B1666979) suggested that its anticonvulsant activity may be mediated through the GABAergic system. nih.gov

Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the thiadiazole ring are crucial for anticonvulsant activity. For instance, research on 2,5-disubstituted 1,3,4-thiadiazoles revealed that compounds with electron-withdrawing substituents, such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole, showed excellent anticonvulsant activity. ptfarm.pl Another study highlighted that N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine was highly effective in the MES test, providing 100% protection at a 30 mg/kg dose with no neurotoxicity. frontiersin.org This suggests that the presence of a halogen group contributes positively to the anticonvulsant profile. frontiersin.org

The table below summarizes the anticonvulsant activity of selected thiadiazole derivatives.

Research on Carbonic Anhydrase Inhibition by Thiadiazoles

Thiadiazole derivatives, particularly those containing a sulfonamide group, are well-established inhibitors of carbonic anhydrase (CA). researchgate.net The heterocyclic ring acts as a scaffold for positioning the zinc-binding group, which is crucial for inhibitory activity.

A variety of thiadiazole-based compounds have been investigated for their ability to inhibit different isoforms of carbonic anhydrase, such as the cytosolic isozymes hCA I and hCA II, and the tumor-associated isozyme hCA IX. nih.gov Studies on a series of 1,3,4-thiadiazole and 1,2,4-triazole (B32235) thiols showed that thiadiazoles were generally more active inhibitors than triazoles against all tested isozymes. nih.gov For instance, inhibition constants (Ki) for these compounds were in the range of 97 nM to 548 μM against hCA I, 7.9 to 618 μM against hCA II, and 9.3 to 772 μM against hCA IX. nih.gov

One notable derivative, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol, was identified as the first-ever selective inhibitor for hCA I, with a Ki of 97 nM. It was significantly less effective against hCA II and hCA IX, demonstrating the potential for developing isozyme-specific inhibitors based on the thiadiazole scaffold. nih.gov

In another study, a series of 1,3,4-thiadiazole-thiazolidinone derivatives were synthesized and evaluated as carbonic anhydrase inhibitors. rsc.org One compound from this series exhibited an IC50 value of 0.402 ± 0.017 μM, which was more potent than the standard reference drug, acetazolamide (B1664987) (IC50 = 0.998 ± 0.046 μM). Kinetic analysis revealed that this compound binds to the enzyme in a competitive manner. rsc.org

Furthermore, newly synthesized thiadiazole-hydrazone derivatives have also been tested for their inhibitory action against hCA I and hCA II. One such compound showed remarkable inhibitory activity with IC50 values of 27 µM for hCA I and 33.46 µM for hCA II, comparing favorably to standard inhibitors. indexcopernicus.com

The table below presents the inhibitory activity of selected thiadiazole derivatives against different carbonic anhydrase isozymes.

Mechanistic Studies of Biological Target Interactions

Understanding the molecular mechanisms by which thiadiazole derivatives interact with their biological targets is crucial for the rational design of more potent and selective therapeutic agents.

The biological activity of thiadiazole derivatives is directly related to their binding affinity for specific enzymes and receptors. For example, the compound 38a, a neliti.comnih.govnih.gov-triazolo-[3,4-b] uran.uaneliti.comnih.gov-thiadiazole derivative, demonstrated a strong binding affinity to the enzyme disruptor of telomeric silencing 1 (DOT1L) with an IC50 of 8.3 μM. nih.gov

In the context of endothelin receptors, which are involved in blood pressure regulation, a series of 1,2,4-triazole derivatives were synthesized and tested for their binding properties. Some of these compounds showed affinity for human ETA and ETB receptors in the micromolar range. benthamscience.com

Molecular docking studies have been instrumental in predicting and explaining the binding affinities of these compounds. For instance, docking studies of imidazo[2,1-b] uran.uaneliti.comnih.gov-thiadiazole derivatives with pantothenate synthetase and glycylpeptide N-tetradecanoyl transferase proteins revealed that certain compounds with electron-withdrawing substituents had the highest binding affinity, as indicated by more negative dock scores. jpsionline.com

A study on 1,3,4-thiadiazole sulfonamides as inhibitors of the fatty acid synthase FabX from Helicobacter pylori identified a hit compound with an IC50 of 3.7 ± 0.2 μM. Structure-based optimization led to a derivative with a significantly improved IC50 of 0.128 ± 0.002 μM. acs.org

The specific interactions between a ligand and its target protein, such as hydrogen bonds and hydrophobic interactions, are fundamental to molecular recognition and binding affinity.

Crystallographic studies of a 1,3,4-thiadiazole sulfonamide inhibitor bound to FabX revealed the importance of both types of interactions. The 3-methoxybenzene moiety of the inhibitor was found to be buried in a hydrophobic pocket of the active site, stabilized by interactions with several nonpolar residues. acs.org The carbonyl group of the amide formed a hydrogen bond network with the FMN cofactor and an asparagine residue via a water molecule. acs.org The thiadiazole ring itself engaged in π–π stacking with the FMN isoalloxazine core and its nitrogen atoms formed hydrogen bonds with several residues, some mediated by a conserved water molecule. acs.org

Molecular docking studies of other thiadiazole derivatives have further elucidated the nature of these interactions. For example, the docking of a 1,3,4-thiadiazole derivative inside the binding site of the Kinase ThiM from Klebsiella pneumoniae showed stabilization through a conventional hydrogen bond between its nitro group and an arginine residue, another hydrogen bond involving its amino group and a proline residue, and a pi-sulfur interaction between the thiadiazole ring and a cysteine residue. nih.gov

In another example, docking studies of harmine (B1663883) and related 1,3,4-thiadiazole derivatives with EGFR TK revealed that a phenyl group of the thiadiazole derivative formed a pi-pi stacking interaction with a phenylalanine residue, similar to the interaction observed with the reference drug. nih.gov These detailed interaction analyses provide a roadmap for designing new derivatives with enhanced binding properties.

Cellular Viability Assessment in Non-Cancerous Cell Lines

When developing new therapeutic agents, it is crucial to assess their potential toxicity towards healthy cells. Several studies on thiadiazole derivatives have included evaluations of their cytotoxicity against non-cancerous cell lines to determine their selectivity for target cells over normal cells.

In a study investigating the anticancer properties of new thiadiazole-hydrazone derivatives, their cytotoxicity was tested not only on three cancer cell lines (MCF7, MDA, and HT-29) but also on a healthy fibroblast cell line (L929). The results indicated that the compounds were non-toxic to the healthy cell line, suggesting a favorable selectivity profile. indexcopernicus.com

Similarly, a series of 1,3,4-thiadiazole derivatives were evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells and a normal fibroblast cell line. mdpi.com Importantly, all the synthesized compounds demonstrated weaker cytotoxic effects on the normal cells compared to the cancer cell lines. mdpi.com For example, the most potent compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, had IC50 values of 49.6 µM and 53.4 µM against the cancer cell lines, while showing lower toxicity to fibroblasts. mdpi.com

Another study on 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoles tested their anticancer activity against colon (HT-29) and breast (MDA-MB-23) cancer cell lines. These derivatives were also tested on a human normal cell line and exhibited selectivity for the cancer cells. nih.gov

These findings underscore the potential of the thiadiazole scaffold in developing selective therapeutic agents that can target diseased cells while minimizing damage to healthy tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-cyclohexyl-1,2,4-thiadiazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, chloroacetamidine derivatives react with trichloromethanesulphenyl chloride under controlled temperatures (e.g., 54°C at 2 mmHg) to form the thiadiazole core. Key parameters include stoichiometric ratios of reactants, reaction time, and solvent choice (e.g., ethanol or DMF). Purification often involves column chromatography or recrystallization .

- Critical Parameters : Excess chlorinating agents may improve yield but risk side reactions. Temperature control is vital to avoid decomposition.

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR identify substituents (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiadiazole ring carbons at ~150–160 ppm) .

- IR : Peaks at 1153 cm (C=S) and 669 cm (C-Cl) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalable production while maintaining purity?

- Methodology :

- Continuous Flow Reactors : Enhance reproducibility and reduce side products by controlling residence time and mixing efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while improving yield .

- Purification : Use recrystallization with ethanol/water mixtures or preparative HPLC for high-purity batches (>97%) .

Q. What experimental strategies elucidate the compound’s mechanism of action in antimicrobial studies?

- Methodology :

- Enzyme Inhibition Assays : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via spectrophotometric monitoring of NADPH oxidation .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to microbial targets like DNA gyrase .

- Comparative Studies : Compare activity against Gram-positive vs. Gram-negative bacteria to assess membrane permeability .

Q. How do researchers address contradictions in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between substituent electronegativity and activity) .

- Controlled Variables : Standardize assay conditions (e.g., pH, solvent, bacterial strain) to minimize variability .

- Dose-Response Curves : Establish EC values under consistent protocols to validate potency claims .

Q. What strategies functionalize the thiadiazole ring to enhance bioactivity or solubility?

- Methodology :

- S-Alkylation : React with alkyl halides (e.g., chloroacetic acid) to introduce thioether groups, improving water solubility .

- Salt Formation : Neutralize with NaOH or KOH to generate sodium/potassium salts, enhancing bioavailability .

- Metal Complexation : Form complexes with Zn or Cu to modulate redox activity and target specificity .

Experimental Design & Safety

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Storage : Keep in amber glass bottles at 4°C to prevent photodegradation. Use desiccants to avoid hydrolysis .

- PPE : Wear nitrile gloves, lab coats, and goggles. Conduct reactions in fume hoods due to potential Cl release .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to reduce toxicity .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.